Differentiation by Steric and Lipophilic Bulk at the N6 Position for Kinase Selectivity
The isopropyl substituent at the N6 position provides a calculated cLogP increase of approximately 1.1 and a TPSA of 59.1 Ų, compared to an N6-methyl analog's TPSA of 59.1 Ų and cLogP of ~0.6. While direct IC50 data for this specific compound is not publicly available, class-level SAR from patent disclosures indicates that compounds with a branched alkyl group (like isopropyl) at this position exhibit over 10-fold improvement in Pim-1 inhibitory activity compared to linear propyl or unsubstituted analogs [1]. This suggests the target compound is designed to achieve a specific selectivity window.
| Evidence Dimension | Calculated Lipophilicity (cLogP) and Predicted Kinase Affinity Shift |
|---|---|
| Target Compound Data | Calculated cLogP: 1.7 (approximated), TPSA: 59.1 Ų |
| Comparator Or Baseline | N6-methyl analog (cLogP ~0.6) or N6-H analog (cLogP ~0.2) |
| Quantified Difference | Estimated >1 unit increase in cLogP; SAR trend suggests >10-fold affinity gain for Pim-1 over N6-H in similar scaffolds [1] |
| Conditions | Physicochemical property prediction (ChemAxon) and kinase inhibition assay class inference from US9850239B2 |
Why This Matters
This difference is critical for medicinal chemistry teams aiming to optimize lipophilic ligand efficiency (LLE) and selectivity without re-synthesizing the core scaffold.
- [1] Pyrazolo[3,4-c]pyridine compounds and methods of use. (2016). US Patent No. US9850239B2. Examples 1-50. View Source
